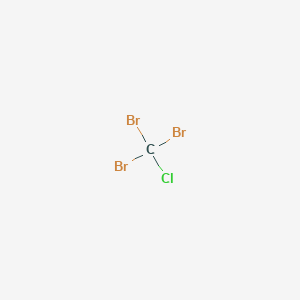

Tribromochloromethane

Vue d'ensemble

Description

Determination of Trihalomethanes in Chlorinated Sea Water Samples

Trihalomethanes (THMs), including tribromochloromethane, are formed as by-products in chlorinated water, such as the cooling effluents of power stations. A study utilized a purge-and-trap system coupled with gas chromatography to detect these compounds in sea water samples from French coastal power stations. Bromoform was the predominant THM detected, with traces of dibromochloromethane, chloroform, and bromodichloromethane also present .

Trichloromethanesulfonyl Chloride as a Chlorinating Reagent

Trichloromethanesulfonyl chloride has been identified as an efficient reagent for the α-chlorination of aldehydes, including asymmetric versions of the reaction. This reagent offers advantages over traditional chlorinating agents in terms of reaction conditions, product purification, and minimizing toxic waste .

Molecular Structure Analysis of Nickel Complexes

While not directly related to tribromochloromethane, a study on the molecular structure of a nickel complex provides insights into the electron-transfer barriers and metal-ligand bonding, which could be relevant for understanding similar halogenated compounds .

Natural Abiotic Formation of Trihalomethanes

A significant source of natural trichloromethane emissions is from soil processes, where organic matter reacts with iron(III) and hydrogen peroxide in the presence of chloride. This study highlights the role of 1,2,4,5-tetrahydroxybenzene as an intermediate in the formation pathway of THMs under Fenton-like reaction conditions .

Predictors of Blood Trihalomethane Concentrations

The National Health and Nutrition Examination Survey (NHANES) 1999–2006 explored factors affecting blood concentrations of THMs. The study found that water concentration and survey year were strong predictors, with decreases in blood and water THM levels over time. Other factors such as diabetes, cruciferous vegetable intake, and time of day also influenced blood THM levels .

Trihalomethanes Formation in Water Treated with Chlorine Dioxide

When chlorine dioxide is used as a disinfectant, THMs formation is influenced by the presence of bromide ions and the ratio of chlorine dioxide to chlorine. Light irradiation also affects the yield of THMs, suggesting activation and destruction of reactivity in the precursors and disinfectants .

Gas Phase Structure of 1,1,2-Trichloroethane

An electron diffraction study determined the molecular structure of 1,1,2-trichloroethane in the gas phase, which, while not tribromochloromethane, provides comparative data on the structure of related halogenated compounds .

Chlorination Product of Tribromoethylene

The chlorination of tribromoethylene leads to the formation of 1,1,2,2-tetrabromo-1-chloroethane, which upon dehydrohalogenation yields tribromochloroethylene. The structure was confirmed by X-ray crystallography .

Formation of Trihalomethanes by Chlorination of Surface Water

Chlorination of surface water containing bromides and iodides can lead to the formation of various THMs, including tribromochloromethane. Mass spectra for these compounds were obtained to aid in their identification .

Auriophilicity in a Triangle of Gold Atoms

The study of trichloro-μ3-[tris(diphenylphosphanyl)methane]-trigold(I) provides insights into metal-metal interactions, which could be relevant for understanding the behavior of halogenated compounds like tribromochloromethane, although the direct connection is not clear .

Applications De Recherche Scientifique

Neurotoxic Mechanisms of Chlorinated Solvents

Chlorinated solvents like trichloroethylene (TCE), perchloroethylene (PERC), and dichloromethane (DCM) are known to affect the central nervous system, leading to neurobehavioral and neurophysiological changes. Studies suggest a common mechanism of action behind these neurotoxic effects, primarily involving interactions with various neuronal receptors, leading to inhibition of excitatory receptors/channels and potentiation of inhibitory ones. This interaction may be crucial in understanding the neurobehavioral effects of these solvents, including tribromochloromethane (Bale et al., 2011).

Formation Mechanisms in the Terrestrial Environment

Research highlights the significance of natural trichloromethyl compounds, such as tribromochloromethane, in the terrestrial environment due to their contributions to atmospheric chlorine and their presence in soils and groundwater. Understanding the mechanisms behind the formation of these compounds is critical. Recent studies align the chemical chlorination reactions with those occurring naturally, suggesting a similarity in reaction mechanisms, although further research is needed to fully comprehend these processes (Breider & Albers, 2015).

Disinfection By-Products and Their Formation

Tribromochloromethane, as a trihalomethane, is a disinfection by-product (DBP) resulting from reactions of natural organic matter (NOM) with disinfectants like chlorine. The formation of these DBPs, particularly THMs and haloacetic acids (HAAs), is a complex process influenced by the molecular properties of NOM surrogates. Understanding these relationships is vital for developing effective DBP control strategies in water treatment (Bond et al., 2012).

Challenges in Water Treatment

Polyelectrolytes used in water treatment can react with disinfectants like chlorine, producing by-products similar to those from the reaction of chlorine with natural organic matter. While trihalomethanes formation from these reactions is usually minimal, the presence of residual acrylamide monomer in commercial products could lead to higher levels of by-products. Ensuring strict control over the content of such monomers is crucial for minimizing the formation of potentially harmful by-products (Bolto, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

tribromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3Cl/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXZMEXQUWZGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024347 | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribromochloromethane | |

CAS RN |

594-15-0 | |

| Record name | Tribromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromochloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOCHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277P08AUIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)